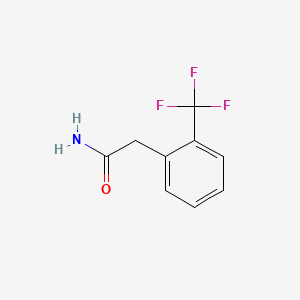

2-(Trifluoromethyl)phenylacetamide

Übersicht

Beschreibung

2-(Trifluoromethyl)phenylacetamide is an organic compound with the molecular formula C9H8F3NO. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)phenylacetamide typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the acetamide product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of 2-(trifluoromethyl)benzyl cyanide, followed by hydrolysis to yield the desired acetamide compound. This method allows for the production of large quantities of the compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Trifluoromethyl)phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylacetamide derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives of 2-(trifluoromethyl)phenylacetamide. For instance, a series of N-phenyl-2-(trifluoromethyl)phenylacetamides were synthesized and evaluated for their efficacy against seizures in animal models. The results indicated that certain derivatives exhibited significant protective effects in maximal electroshock (MES) tests and psychomotor seizure models, suggesting their potential as new antiepileptic drugs (AEDs) .

Table 1: Anticonvulsant Activity of Selected Derivatives

| Compound | ED50 (MES) | ED50 (6 Hz) | TD50 (Rotarod Test) | Protective Index |

|---|---|---|---|---|

| Compound 20 | 45.6 mg/kg | 39.5 mg/kg | 162.4 mg/kg | 3.56 |

| Compound 30 | 40.0 mg/kg | 35.0 mg/kg | 150.0 mg/kg | 3.75 |

Mechanism of Action

The mechanism underlying the anticonvulsant activity is believed to involve the inhibition of voltage-sensitive sodium channels, which play a crucial role in neuronal excitability . This suggests that modifications to the trifluoromethyl group can enhance the pharmacological profile of these compounds.

Agricultural Applications

Fungicidal Properties

Trifluoromethylphenyl amides have been explored as potential fungicides. A study identified several novel compounds based on this structure, particularly focusing on their activity against various fungal pathogens such as Colletotrichum species. Among these, 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide demonstrated the strongest antifungal activity .

Table 2: Fungicidal Activity Against Fungal Pathogens

| Compound | Pathogen Tested | Activity Level |

|---|---|---|

| Compound 7a | C. acutatum | Strong |

| Compound 7a | C. gloeosporioides | Moderate |

| Compound 7a | Botrytis cinerea | Weak |

This research indicates that the trifluoromethyl group enhances the bioactivity of these compounds, making them suitable candidates for agricultural applications.

Chemical Synthesis

Click Chemistry Applications

The azido derivative of trifluoromethylphenylacetamide serves as a versatile intermediate in organic synthesis, particularly in click chemistry reactions to form triazoles . The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which are desirable properties in drug development.

Synthetic Route Overview

The synthesis typically involves:

- Step 1: Formation of the azido group via nucleophilic substitution.

- Step 2: Cycloaddition reactions with alkenes or alkynes to form triazole derivatives.

This compound's ability to participate in diverse chemical reactions underscores its utility in developing new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(Trifluoromethyl)phenylacetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Trifluoromethyl)benzeneacetamide

- 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide

- N-(2-Chloro-4-(trifluoromethyl)phenyl)acetamide

Uniqueness

2-(Trifluoromethyl)phenylacetamide is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial products .

Biologische Aktivität

2-(Trifluoromethyl)phenylacetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial, antifungal, and potential therapeutic effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenylacetamide backbone, which is known to influence its biological properties significantly. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound derivatives against various bacterial strains.

- Study Findings : A series of sulfamoyl amide derivatives were synthesized and tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 62.5 μM .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 6b | S. aureus | 15.625 |

| 6c | P. aeruginosa | 31.25 |

| 6d | K. pneumoniae | 62.5 |

- Mechanism of Action : The antibacterial action is primarily bactericidal, likely due to the inhibition of protein synthesis and disruption of cell wall integrity .

Antifungal Activity

The antifungal properties of this compound derivatives have also been explored.

- Study Overview : Research identified compounds with significant antifungal activity against pathogens such as Botrytis cinerea and Fusarium oxysporum. For instance, one derivative demonstrated an effective concentration against Colletotrichum acutatum at 48 hours post-treatment .

| Compound | Fungal Strain | Activity Level |

|---|---|---|

| 7a | Botrytis cinerea | Strong |

| 7b | Fusarium oxysporum | Moderate |

Case Studies

- Antitubercular Activity : A study synthesized derivatives of this compound and assessed their activity against Mycobacterium tuberculosis. The most potent compound showed an MIC of 4 μg/mL against both drug-sensitive and resistant strains . This highlights the potential for developing new antitubercular agents based on this scaffold.

- CNS Activity : Another investigation into related compounds revealed that some derivatives acted as ligands for serotonin receptors (5-HT1A and 5-HT7), suggesting potential use in treating mood disorders . This expands the therapeutic scope of trifluoromethyl-substituted phenylacetamides beyond infectious diseases.

Eigenschaften

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYZOKNDDRTADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188326 | |

| Record name | 2-(2-(Trifluoromethyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34779-65-2 | |

| Record name | 2-(Trifluoromethyl)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34779-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(Trifluoromethyl)phenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034779652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(Trifluoromethyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(trifluoromethyl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CHMFL-FLT3-335 interact with its target, FLT3-ITD, and what are the downstream effects?

A: CHMFL-FLT3-335 acts as a potent and selective inhibitor of FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD) mutations []. It demonstrates a higher affinity for the mutated FLT3-ITD kinase compared to the wild-type FLT3, resulting in selective inhibition of the overactive FLT3-ITD signaling pathway.

- Suppression of FLT3 kinase phosphorylation: CHMFL-FLT3-335 directly binds to the kinase domain of FLT3-ITD, preventing its phosphorylation and subsequent activation [].

- Inhibition of downstream signaling pathways: Blocking FLT3-ITD phosphorylation disrupts downstream signaling cascades responsible for cell proliferation and survival, including the STAT5, ERK, and AKT pathways [].

- Induction of apoptosis: By interfering with pro-survival signals, CHMFL-FLT3-335 promotes programmed cell death (apoptosis) in FLT3-ITD-positive leukemia cells [].

- Cell cycle arrest: CHMFL-FLT3-335 treatment leads to cell cycle arrest in the G0/G1 phase, preventing further proliferation of leukemia cells [].

Q2: What in vitro and in vivo efficacy data are available for CHMFL-FLT3-335?

A: The research article [] presents promising in vitro and in vivo efficacy data for CHMFL-FLT3-335:

- Potent antiproliferative activity: CHMFL-FLT3-335 exhibited potent growth inhibition against various FLT3-ITD-positive AML cell lines, with GI50 values in the nanomolar range [].

- Selectivity over FLT3-wildtype cells: Importantly, CHMFL-FLT3-335 showed significantly less activity against FLT3-wildtype cells, highlighting its selectivity for the mutated kinase [].

- Efficacy in primary patient samples: CHMFL-FLT3-335 effectively inhibited the proliferation of primary AML cells harboring FLT3-ITD mutations, further supporting its therapeutic potential in a clinically relevant setting [].

- Tumor growth inhibition in a xenograft model: In a mouse xenograft model using the MV4-11 cell line (FLT3-ITD positive), CHMFL-FLT3-335 demonstrated significant suppression of tumor growth, supporting its in vivo efficacy [].

- Favorable pharmacokinetic profile: The study also reported favorable pharmacokinetic properties of CHMFL-FLT3-335, including a suitable half-life and exposure levels, which are crucial for achieving therapeutic efficacy in vivo [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.